An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(2H-tetrazol-5-yl)acetate
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(2H-tetrazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl 2-(2H-tetrazol-5-yl)acetate (CAS No: 13616-37-0), a significant heterocyclic building block in medicinal chemistry and materials science. This document details its quantitative properties, experimental protocols for its synthesis and characterization, and logical workflows relevant to its application.
Introduction
Ethyl 2-(2H-tetrazol-5-yl)acetate is a derivative of tetrazole, a five-membered heterocyclic aromatic compound containing four nitrogen atoms. The high nitrogen content of the tetrazole ring imparts unique chemical and physical properties, including metabolic stability.[1] Tetrazole derivatives are well-recognized as bioisosteres of carboxylic acids, allowing them to be substituted for a carboxylic acid group in a molecule often without significant loss of biological activity.[1] This bioisosteric relationship has established ethyl 2-(2H-tetrazol-5-yl)acetate and related compounds as important pharmacophores in drug discovery.[1] It serves as a versatile starting reagent for the synthesis of more complex molecules, including ethyl aryloxadiazolylacetates, and has been used in the preparation of metal-organic frameworks (MOFs).[1][2][3]
Physicochemical Data
The key physicochemical properties of ethyl 2-(2H-tetrazol-5-yl)acetate are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈N₄O₂ | [2][3][4][5][6] |
| Molecular Weight | 156.14 g/mol | [1][2][3][4][5][6][7] |
| CAS Number | 13616-37-0 | [1][2][3][4][7] |
| Melting Point | 123-127 °C | [2][3][4][5] |
| Boiling Point | 312.3 °C at 760 mmHg | [4] |
| Density | 1.337 g/cm³ | [4] |
| pKa (Predicted) | 4.31 ± 0.10 | [2][3][5] |
| Flash Point | 142.7 °C | [4] |
| Appearance | White to almost white powder or crystal | [2][3][5][8] |
| Solubility | Slightly soluble in water; Soluble in methanol, most alcohols, ketones, and ethers. | [2][3][5][9] |
| InChI Key | NAOHMNNTUFFTBF-UHFFFAOYSA-N | [1][2][3][4][5][7] |
Experimental Protocols & Methodologies
The synthesis and characterization of ethyl 2-(2H-tetrazol-5-yl)acetate involve established organic chemistry techniques and modern analytical methods.
Several synthetic routes to ethyl 2-(2H-tetrazol-5-yl)acetate have been documented. A common and foundational method is the [3+2] cycloaddition reaction between a nitrile and an azide.[1]
Method 1: Cyclization of Ethyl Azidoacetate and Cyanogen Chloride [1]
This pathway involves a high-temperature cyclization reaction to form a key intermediate.
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Reaction Setup: Ethyl azidoacetate is reacted with an excess of cyanogen chloride.
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Heating: The reaction mixture is heated to 125°C to overcome the activation energy required for the cycloaddition.
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Intermediate Formation: This high-temperature reaction yields 5-chloro-1H-tetrazol-1-ylacetate as a crystalline intermediate.
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Further Functionalization: The chloro-substituted intermediate can be further modified. For example, treatment with sodium hydrosulfide (NaSH) in ethanol at reflux (approximately 78°C) for 20-24 hours displaces the chloride to produce a thiol derivative.[1]
Caption: A generalized workflow for the synthesis of tetrazole derivatives.
The structural elucidation and confirmation of ethyl 2-(2H-tetrazol-5-yl)acetate rely on a suite of spectroscopic methods.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information on the functional groups present. Characteristic absorption bands are expected for the C=O of the ester group, C-O stretching, N-H and C-H bonds, and vibrations of the tetrazole ring.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to determine the number and types of protons and their connectivity. For this compound, signals corresponding to the ethyl group (a quartet and a triplet) and the methylene group attached to the tetrazole ring are expected.[1]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.[1] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for analyzing purity and confirming identity in complex mixtures.[1]
Caption: Workflow for the structural characterization of a synthesized compound.
Tautomerism in 5-Substituted Tetrazoles
It is critical for researchers to recognize that 5-substituted tetrazoles like ethyl 2-(tetrazol-5-yl)acetate exist as a mixture of tautomers, primarily the 1H and 2H forms. The "2H" in the compound's name specifies one of these tautomers. The position of the proton on the tetrazole ring can significantly influence the molecule's properties, including its reactivity and biological interactions. The dominant tautomer can vary between the solid state and in solution.
Caption: The 1H and 2H tautomers of ethyl 2-(tetrazol-5-yl)acetate.
References
- 1. ethyl 2-(2H-tetrazol-5-yl)acetate | 13616-37-0 | Benchchem [benchchem.com]
- 2. Ethyl2-(2H-tetrazol-5-yl)acetate , 97% , 13616-37-0 - CookeChem [cookechem.com]
- 3. ETHYL 2-(2H-1,2,3,4-TETRAAZOL-5-YL)ACETATE | 13616-37-0 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ETHYL 2-(2H-1,2,3,4-TETRAAZOL-5-YL)ACETATE | 13616-37-0 [chemicalbook.com]
- 6. 2H-Tetrazole-5-Acetic Acid Ethyl Ester/13616-37-0 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 7. Ethyl 1H-tetrazole-5-acetate | C5H8N4O2 | CID 543616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 13616-37-0 Ethyl 2- (2H-1, 2, 3, 4-TETRAAZOL-5-YL) Acetate [m.foremost-chem.com]
